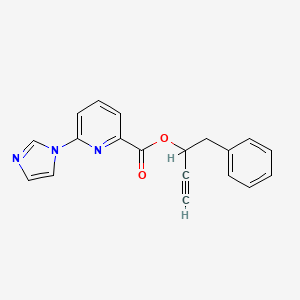
N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazine sulfonamides and has been found to exhibit several interesting properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide involves the inhibition of specific enzymes that play a critical role in various biological processes. Carbonic anhydrase, for example, plays a crucial role in the regulation of pH in the body, and inhibiting this enzyme can lead to several physiological effects.
Biochemical and Physiological Effects:
N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide has been found to exhibit several biochemical and physiological effects. These effects are primarily related to the inhibition of specific enzymes and can vary depending on the target enzyme. Some of the observed effects include changes in pH, alterations in cellular metabolism, and inhibition of cell growth.
Advantages and Limitations for Lab Experiments
One of the significant advantages of N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide is its potent inhibitory activity against specific enzymes. This makes it an attractive candidate for drug development and other applications that require the inhibition of specific enzymes. However, one of the limitations of this compound is that it can exhibit off-target effects, which can complicate its use in some applications.
Future Directions
There are several future directions for the study of N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide. One of the primary areas of research is in the development of new drugs that target specific enzymes. This compound has shown promise in this area, and further research is needed to explore its potential as a drug candidate. Additionally, there is potential for the use of this compound in other scientific fields, such as biochemistry and molecular biology, where the inhibition of specific enzymes is of critical importance. Overall, N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide is a compound that has significant potential for further research and development in various scientific fields.
Synthesis Methods
The synthesis of N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide involves the reaction between 6-phenylpyridazin-3-amine and 3-chloropyridine-3-sulfonamide. The reaction is typically carried out in the presence of a catalyst and under specific reaction conditions to ensure the formation of the desired product.
Scientific Research Applications
N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and topoisomerase, which are important targets for drug development.
properties
IUPAC Name |
N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-22(21,13-7-4-10-16-11-13)19-15-9-8-14(17-18-15)12-5-2-1-3-6-12/h1-11H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTUAISWWUYPQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-phenylpyridazin-3-yl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[[3-(ethylcarbamoyl)piperidin-1-yl]methyl]-3-fluorobenzoate](/img/structure/B7631258.png)
![2,2,6,6-tetramethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631262.png)
![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)
![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![1-(3-cyanophenyl)-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B7631316.png)
![N-[(2-imidazol-1-ylphenyl)methyl]-6-(2-methylimidazol-1-yl)pyrazin-2-amine](/img/structure/B7631320.png)
![N-[5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-yl]pyridine-4-carboxamide](/img/structure/B7631335.png)
![4-N-[(2-imidazol-1-ylphenyl)methyl]-6-pyrazol-1-ylpyrimidine-4,5-diamine](/img/structure/B7631338.png)

![N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylaniline](/img/structure/B7631350.png)
